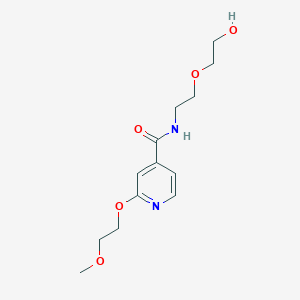

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Description

N-(2-(2-Hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic small molecule featuring an isonicotinamide core substituted with two distinct ethoxy-based side chains. The compound’s structure includes a hydrophilic 2-(2-hydroxyethoxy)ethyl group and a 2-methoxyethoxy moiety, which may influence solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-18-8-9-20-12-10-11(2-3-14-12)13(17)15-4-6-19-7-5-16/h2-3,10,16H,4-9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYCVLSTXYHKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with appropriate hydroxyethoxy and methoxyethoxy reagents. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

-

Step 1: Formation of Intermediate

- React isonicotinic acid with ethylene glycol derivatives under acidic or basic conditions to form an intermediate compound.

- Conditions: Temperature around 80-100°C, solvent such as toluene or ethanol, and a catalyst like sulfuric acid or sodium hydroxide.

-

Step 2: Coupling Reaction

- The intermediate is then reacted with methoxyethoxy reagents to form the final product.

- Conditions: Temperature around 60-80°C, solvent such as dichloromethane or acetonitrile, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

-

Oxidation

- The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

-

Reduction

- The compound can be reduced to form alcohols or amines.

- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

-

Substitution

- The methoxyethoxy groups can be substituted with other functional groups.

- Common reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure can lead to novel compounds with specific functionalities.

- Reactivity Studies : It undergoes various chemical reactions, including oxidation and substitution, making it a subject of study for reaction mechanisms and kinetics.

Biology

- Biological Activity : Research indicates that derivatives of isonicotinamide exhibit significant biological activities, including potential anti-cancer properties. The compound may interact with cellular pathways, influencing processes such as apoptosis and cell proliferation.

- Pharmacological Studies : Investigations into its effects on cellular metabolism have shown that it can modulate metabolic pathways, thus providing insights into its role as a therapeutic agent.

Medicine

- Therapeutic Potential : The compound's structure suggests potential applications in drug development. Its derivatives have been studied for their ability to act as radiosensitizers in hypoxic tumor cells, enhancing the efficacy of radiation therapy.

- Clinical Trials : Ongoing research is exploring its efficacy in treating various conditions, including cancer. Preliminary studies indicate that it may improve treatment outcomes when used alongside conventional therapies.

Industrial Applications

- Specialty Chemicals : In industrial settings, N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and polymer chemistry.

- Formulation Development : The compound's solubility characteristics allow it to be used in formulating products that require specific interactions with biomolecules or other chemical entities.

Case Studies

- Radiosensitization in Tumor Cells : A study demonstrated that derivatives of isonicotinamide could selectively sensitize hypoxic tumor cells to radiation therapy. This effect was attributed to enhanced oxygen supply and modulation of cellular responses to radiation .

- Metabolic Pathway Modulation : Research has shown that this compound influences nucleotide metabolism, extending the lifespan of yeast cells under stress conditions .

- Industrial Use in Specialty Chemicals : The compound has been successfully utilized in the synthesis of advanced materials, showcasing its versatility as a building block in industrial chemistry .

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. These may include:

-

Molecular Targets

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It may bind to cellular receptors, modulating their activity.

-

Pathways Involved

- Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.

- Gene Expression: It may alter gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

a. RAF Inhibitor (N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide)

- Structure: Shares the isonicotinamide backbone but incorporates a trifluoromethyl group and a morpholino-pyridine substituent.

- Function: Demonstrated potent inhibition of RAF kinase (IC₅₀ = 10 nM) with high selectivity for RAS mutant cancers. The morpholino group enhances target binding, while the trifluoromethyl group improves metabolic stability .

- Comparison: The target compound lacks the trifluoromethyl and morpholino groups, likely reducing kinase affinity but improving aqueous solubility due to its hydroxyethoxy substituents.

b. 2-Chloro-N-methoxy-N,6-dimethylnicotinamide

- Structure : Features a chloro-substituted nicotinamide core with methoxy and methyl groups.

- Function: No reported biological activity, but the chloro group may enhance reactivity in further synthetic modifications.

c. Biotinylated PEG Derivatives ()

- Structure : Complex PEG-like chains conjugated to biotin and isonicotinamide.

- Function : Designed for drug delivery, leveraging PEG’s solubility-enhancing properties.

- Comparison : The target compound’s shorter ethoxy chains may offer a balance between solubility and membrane permeability, avoiding the excessive hydrophilicity of longer PEG chains .

Physicochemical and Pharmacological Data

*logP values estimated via substituent contribution analysis.

Critical Analysis of Substituent Effects

- Hydrophilicity : The target’s hydroxyethoxy group increases water solubility compared to the RAF inhibitor’s lipophilic trifluoromethyl group.

- Target Binding: The absence of morpholino and trifluoromethyl groups in the target compound likely reduces kinase affinity but may broaden off-target interactions.

- Metabolic Stability : Ethoxy chains may confer resistance to oxidative metabolism compared to chlorinated analogs .

Biological Activity

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C14H25N3O4S

- CAS Number: 717119-80-7

Its unique structure, featuring a methoxyethoxy group and an isonicotinamide moiety, contributes to its distinct chemical properties, which may be pivotal in its biological activity.

Research indicates that compounds similar to isonicotinamide can influence various biological pathways. The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity: Isonicotinamide derivatives have been shown to inhibit certain enzymes involved in metabolic pathways.

- Modulation of Cell Signaling: The compound may interact with cell surface receptors, influencing intracellular signaling cascades.

- Antioxidant Activity: Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress.

Antiproliferative Activity

Several studies have assessed the antiproliferative effects of isonicotinamide derivatives. For example, a study demonstrated that related compounds inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values for these compounds ranged from 10 µM to 50 µM, indicating moderate potency against tumor cells .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been explored. In vitro experiments showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Cell Line Studies:

- Animal Models:

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | IC50/EC50 Values |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | 10-50 µM |

| Anti-inflammatory | Reduced cytokine production | Not specified |

| Antioxidant | Protection against oxidative stress | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.